

Application Notes and Protocols for (Rac)-CCT250863 In Vitro Kinase Assay

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Compound of Interest

Compound Name: (Rac)-CCT 250863

Cat. No.: B15566927

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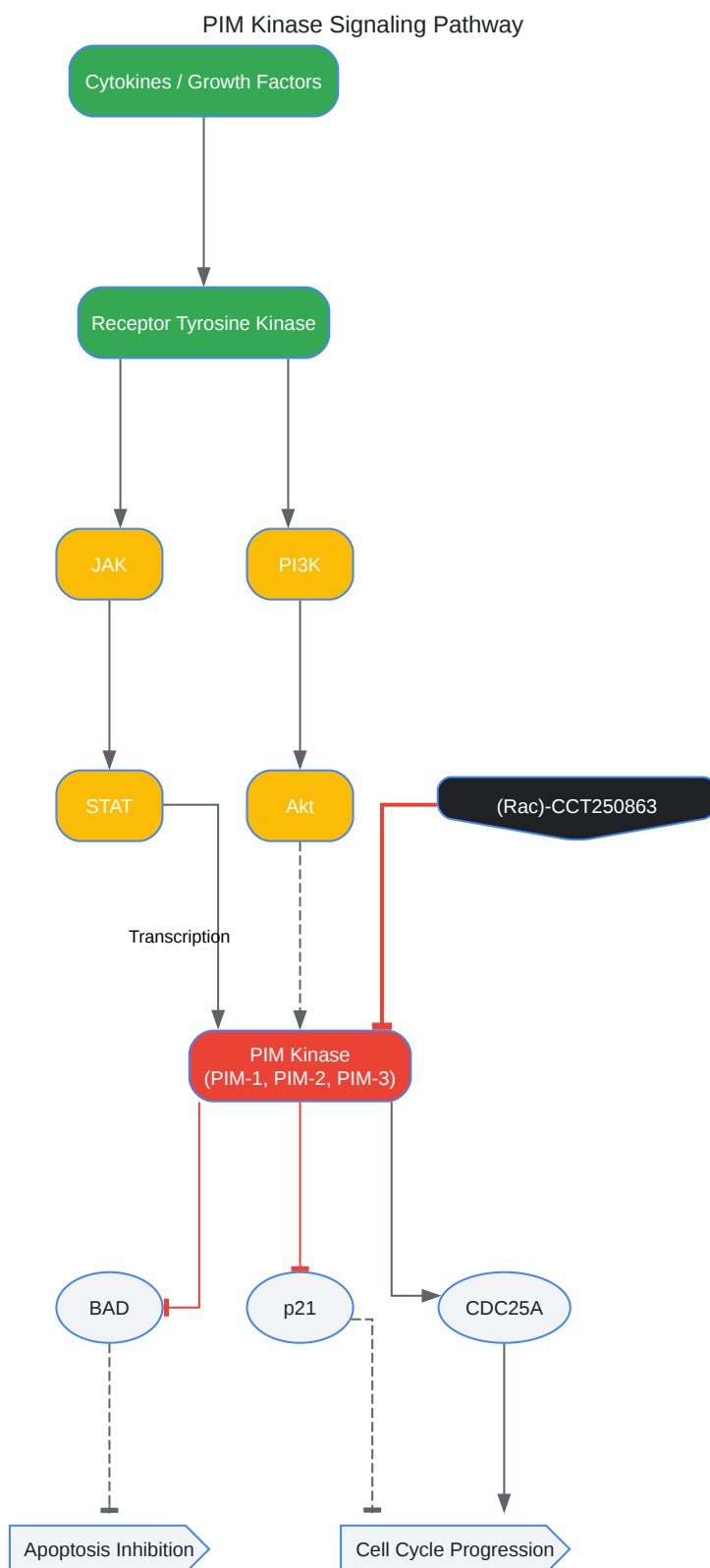
These application notes provide a detailed protocol for determining the in vitro potency of the small molecule inhibitor (Rac)-CCT250863 against PIM kinases. The document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor screening and characterization.

Introduction

(Rac)-CCT250863 is a potent inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases. The PIM kinase family, consisting of PIM-1, PIM-2, and PIM-3, plays a crucial role in regulating cell cycle progression, apoptosis, and cell proliferation. Overexpression of PIM kinases is implicated in various human cancers, making them attractive targets for therapeutic intervention. This document outlines a robust in vitro kinase assay protocol to quantify the inhibitory activity of (Rac)-CCT250863 against PIM kinases.

PIM Kinase Signaling Pathway

PIM kinases are key downstream effectors of various cytokine and growth factor signaling pathways, primarily through the JAK/STAT and PI3K/Akt pathways. Once activated, PIM kinases phosphorylate a range of downstream substrates involved in cell survival and proliferation, such as BAD, p21, and CDC25A.



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PIM Kinase Signaling Pathway Diagram

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for the determination of the half-maximal inhibitory concentration (IC₅₀) of (Rac)-CCT250863 against PIM-1, PIM-2, and PIM-3 kinases using the ADP-Glo™ Kinase Assay technology. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

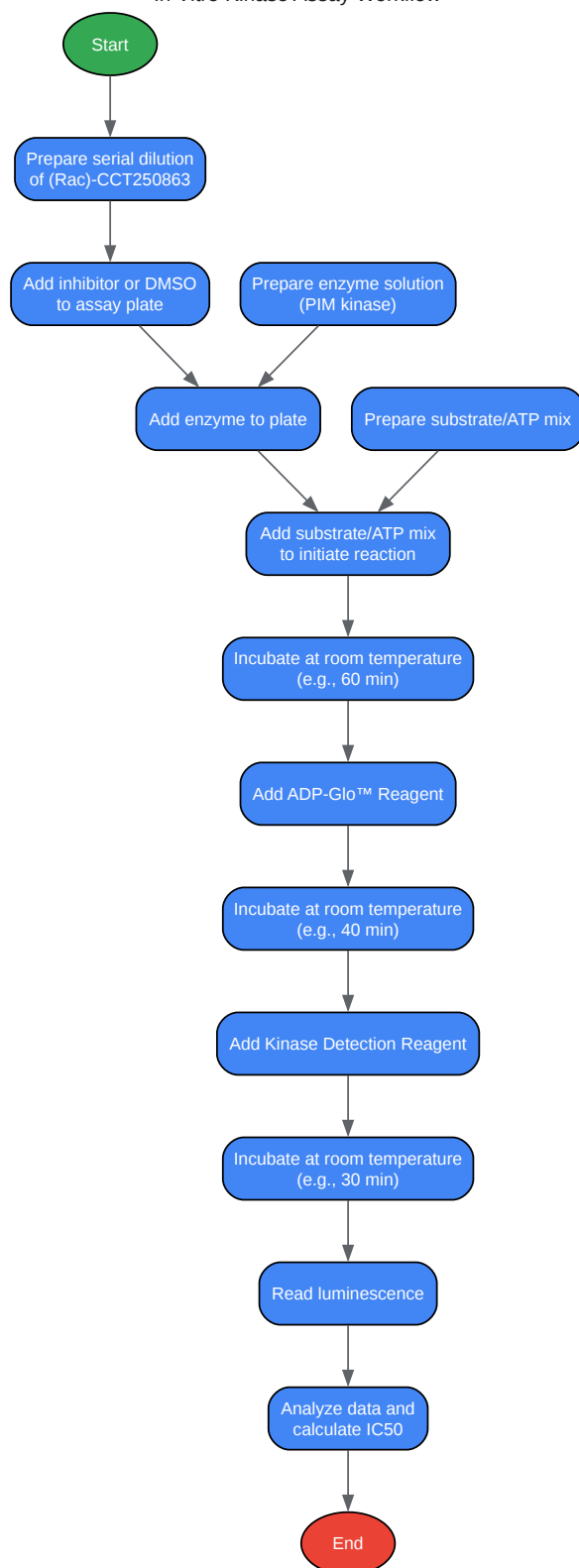
Materials and Reagents

- Recombinant human PIM-1, PIM-2, and PIM-3 enzymes
- PIM substrate peptide (e.g., S6Ktide)
- (Rac)-CCT250863
- ATP
- Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Multichannel pipettes and sterile tips
- Plate reader capable of measuring luminescence

Assay Procedure

The following workflow outlines the key steps of the in vitro kinase assay.

In Vitro Kinase Assay Workflow

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Experimental Workflow Diagram

- **Compound Preparation:** Prepare a 10-point serial dilution of (Rac)-CCT250863 in DMSO, starting at a high concentration (e.g., 1 mM). The final DMSO concentration in the assay should not exceed 1%.
- **Assay Plate Setup:**
 - Add 1 μ L of the diluted (Rac)-CCT250863 or DMSO (for positive and negative controls) to the wells of a 384-well plate.
- **Kinase Reaction:**
 - Prepare a solution of the respective PIM kinase in kinase buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range.
 - Add 2 μ L of the PIM kinase solution to each well.
 - Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the K_m for the specific PIM kinase.
 - Initiate the kinase reaction by adding 2 μ L of the substrate/ATP mixture to each well.
 - Incubate the plate at room temperature for 60 minutes.
- **Signal Detection:**
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.
 - Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
 - Incubate the plate at room temperature for 30 minutes.
- **Data Acquisition:**
 - Measure the luminescence signal using a plate reader.

Data Analysis and Presentation

The raw luminescence data is used to calculate the percent inhibition of kinase activity at each concentration of (Rac)-CCT250863. The IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, can be determined by fitting the data to a four-parameter logistic dose-response curve.

Calculation of Percent Inhibition

Where:

- RLU_inhibitor: Relative Luminescence Units in the presence of the inhibitor.
- RLU_background: RLU from wells with no kinase (negative control).
- RLU_max_activity: RLU from wells with kinase and DMSO (positive control).

Quantitative Data Summary

The IC₅₀ values for (Rac)-CCT250863 against the PIM kinase isoforms should be determined and presented in a clear, tabular format.

Kinase Target	(Rac)-CCT250863 IC ₅₀ (nM)
PIM-1	To be determined experimentally
PIM-2	To be determined experimentally
PIM-3	To be determined experimentally

Conclusion

The provided protocol offers a reliable and high-throughput method for determining the in vitro potency of (Rac)-CCT250863 against PIM kinases. Accurate determination of IC₅₀ values is a critical step in the characterization of novel kinase inhibitors and their progression through the drug discovery pipeline.

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